molecular formula C10H18N4O B2949948 4-Amino-N,1-diisopropyl-1H-pyrazole-3-carboxamide CAS No. 2101198-48-3

4-Amino-N,1-diisopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2949948
CAS RN: 2101198-48-3
M. Wt: 210.281
InChI Key: OVRYTNFZRFHPEK-UHFFFAOYSA-N
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Description

“4-Amino-N,1-diisopropyl-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C10H18N4O . It belongs to the class of compounds known as 1-H-pyrazole-3-carboxamides .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an amino group and a carboxamide group .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been found to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The exact chemical reactions involving this compound are not specified in the available literature.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 210.28 . Other physical and chemical properties are not specified in the available literature.

Mechanism of Action

While the specific mechanism of action for “4-Amino-N,1-diisopropyl-1H-pyrazole-3-carboxamide” is not detailed in the available literature, pyrazole derivatives are known to inhibit FLT3 and CDK, which are important targets in the treatment of certain types of cancer .

Future Directions

Pyrazole derivatives, including “4-Amino-N,1-diisopropyl-1H-pyrazole-3-carboxamide”, have shown promise in the treatment of acute myeloid leukemia (AML) and other cancers . Future research may focus on further optimizing these compounds and evaluating their efficacy and safety in preclinical and clinical studies.

properties

IUPAC Name

4-amino-N,1-di(propan-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-6(2)12-10(15)9-8(11)5-14(13-9)7(3)4/h5-7H,11H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRYTNFZRFHPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN(C=C1N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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